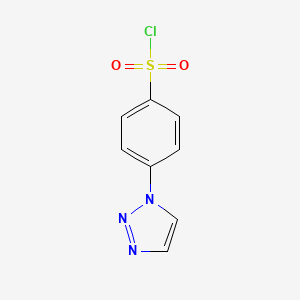

4-(Triazol-1-yl)benzenesulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

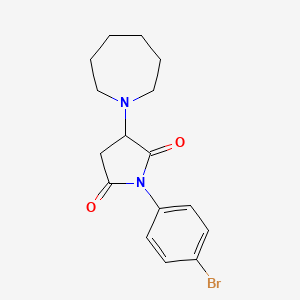

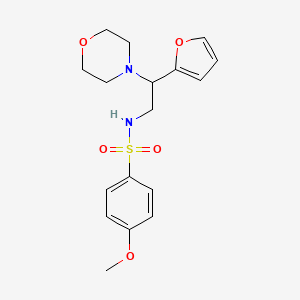

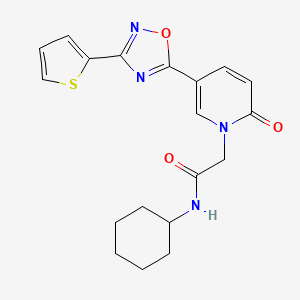

“4-(Triazol-1-yl)benzenesulfonyl chloride” is a chemical compound with the molecular formula C8H6ClN3O2S. It has a molecular weight of 243.67 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H6ClN3O2S/c9-15(13,14)8-3-1-7(2-4-8)12-6-5-10-11-12/h1-6H . This indicates the molecular structure of the compound.科学的研究の応用

Photoluminescent Properties in Coordination Networks

- Research has demonstrated the use of sulfonate-functionalized 4-substituted 1,2,4-triazole ligands, including 4-(1,2,4-triazol-4-yl)benzenesulfonate, in creating novel two-dimensional cadmium coordination networks. These networks, characterized by X-ray diffraction, exhibit unique photoluminescent properties due to the retention of ligand photoemission in the network structure (Gómez et al., 2013).

Synthesis of Antimicrobial Agents

- A group of novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene derivatives, including compounds related to 4-(Triazol-1-yl)benzenesulfonyl chloride, have been synthesized and evaluated as antimicrobial agents. These compounds were characterized by spectroscopic analyses and tested for their effectiveness in controlling microbial growth (Al‐Azmi & Mahmoud, 2020).

Synthesis of Sulfonothioates and Oxidation Studies

- Research on 1,2,4-triazole derivatives, including the synthesis of S-5-R-4-R1-4H-1,2,4-triazol-3-ilsulfonthioates using benzenesulfonylchloride, explores the chemical properties and potential pharmacological applications of these compounds. This study expands the range of pharmacologically active substances (Kaplaushenko, 2014).

Applications in Dyeing and UV Protection of Fabrics

- Triazole derivatives, including those related to this compound, have been used as azo dyes for dyeing cotton fabrics. These compounds not only enhance the dyeability of fabrics but also provide additional properties such as UV protection and antimicrobial characteristics, indicating their potential in textile industry applications (Mohamed, Abdel-Wahab, & Fahmy, 2020).

Synthesis of Benzenesulfonyl Hydrazide

- Benzenesulfonyl hydrazide, synthesized from benzensulfonyl chloride, demonstrates the potential of this compound derivatives in creating compounds with unique chemical properties. This research contributes to the development of new synthesis methods and the exploration of novel compounds (Zhang Hong-min, 2012).

Triazole Derivatives in Medicinal Chemistry

- The triazole core, found in compounds like this compound, is integral to several clinical drugs with a range of activities, from antiviral to anticancer properties. This highlights the importance of triazole derivatives in drug development and medicinal chemistry (Prasad et al., 2021).

Safety and Hazards

作用機序

Target of Action

The primary targets of 4-(Triazol-1-yl)benzenesulfonyl chloride are cancer cells, specifically the MCF-7 and HCT-116 cancer cell lines . These compounds have shown potent inhibitory activities against these cell lines . The compound’s interaction with these targets is believed to be facilitated by the formation of hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .

Mode of Action

The mode of action of this compound involves the inhibition of the proliferation of cancer cells . This is achieved by inducing apoptosis in the cancer cells . The compound’s interaction with its targets results in changes at the cellular level, leading to the death of the cancer cells .

Biochemical Pathways

It is known that the compound’s action results in the induction of apoptosis in cancer cells . This suggests that the compound may affect pathways related to cell growth and survival. The downstream effects of this action include the death of cancer cells and the inhibition of tumor growth .

Pharmacokinetics

It is known that the compound’s ability to form hydrogen bonds with different targets can lead to the improvement of its pharmacokinetic properties .

Result of Action

The result of the action of this compound is the inhibition of the proliferation of cancer cells and the induction of apoptosis . This leads to the death of the cancer cells and the inhibition of tumor growth . Notably, some derivatives of the compound have demonstrated very weak cytotoxic effects toward normal cells, suggesting a degree of selectivity in its action .

生化学分析

Biochemical Properties

4-(Triazol-1-yl)benzenesulfonyl chloride, like other triazole compounds, is capable of binding in the biological system with a variety of enzymes and receptors

Cellular Effects

These compounds can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that triazole compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Related triazole compounds have shown varying effects at different dosages, including potential toxic or adverse effects at high doses .

特性

IUPAC Name |

4-(triazol-1-yl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O2S/c9-15(13,14)8-3-1-7(2-4-8)12-6-5-10-11-12/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULILODVETLTVNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CN=N2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-5-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2807349.png)

![(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-YL)methanol](/img/structure/B2807362.png)

![8-Hexyl-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2807366.png)

![3-[4-(4-Nitropyrazol-1-yl)pyrazol-1-yl]propan-1-amine](/img/structure/B2807367.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-methylimidazole-4-sulfonamide](/img/structure/B2807368.png)